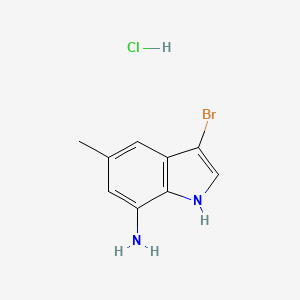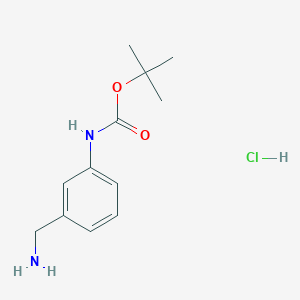
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique est un composé organique qui présente un noyau naphtalène substitué par un groupe méthoxyéthyle et une partie acide acétique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique peut être réalisée par plusieurs méthodes. Une approche courante consiste à faire réagir le 4-(1-méthoxyéthyl)naphtalène-1-ol avec l’acide chloroacétique en présence d’une base telle que l’hydroxyde de sodium. La réaction se déroule généralement sous reflux, ce qui conduit à la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir de l’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe méthoxyéthyle peut être oxydé pour former les aldéhydes ou les acides carboxyliques correspondants.
Réduction : Le noyau naphtalène peut être réduit dans des conditions spécifiques pour former des dérivés de la dihydronaphtalène.
Substitution : La partie acide acétique peut participer à des réactions de substitution nucléophile pour former des esters ou des amides.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄) sont généralement utilisés.
Substitution : Des réactifs comme le chlorure de thionyle (SOCl₂) et les amines sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation d’aldéhydes ou d’acides carboxyliques.
Réduction : Formation de dérivés de la dihydronaphtalène.
Substitution : Formation d’esters ou d’amides.
Applications de la recherche scientifique
L’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques et de matériaux spécialisés
Applications De Recherche Scientifique
2-((4-(1-Methoxyethyl)naphthalen-1-yl)oxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
Le mécanisme d’action de l’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes peuvent varier en fonction de l’application et du contexte spécifiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 1-naphtalèneacétique : Un composé apparenté présentant des caractéristiques structurales similaires, mais des substituants différents.
Acide 2-(naphtalène-2-yloxy)acétique : Un autre analogue avec des variations dans la position de la substitution du noyau naphtalène
Unicité
L’acide 2-((4-(1-méthoxyéthyl)naphtalène-1-yl)oxy)acétique est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l’industrie .
Propriétés
Formule moléculaire |
C15H16O4 |
|---|---|
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
2-[4-(1-methoxyethyl)naphthalen-1-yl]oxyacetic acid |
InChI |
InChI=1S/C15H16O4/c1-10(18-2)11-7-8-14(19-9-15(16)17)13-6-4-3-5-12(11)13/h3-8,10H,9H2,1-2H3,(H,16,17) |
Clé InChI |
VCVMQTOHTNCPKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C2=CC=CC=C21)OCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)

![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)


![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)






![4-Chloro-1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11858408.png)
